molecular formula C13H10F2O2 B11877740 1-(Difluoromethyl)naphthalene-3-acetic acid

1-(Difluoromethyl)naphthalene-3-acetic acid

Cat. No.: B11877740
M. Wt: 236.21 g/mol
InChI Key: TYJFLKVNALFJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)naphthalene-3-acetic acid is an organic compound with the molecular formula C13H10F2O2 and a molecular weight of 236.21 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a naphthalene ring, which is further connected to an acetic acid moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(Difluoromethyl)naphthalene-3-acetic acid can be achieved through several synthetic routes. One common method involves the difluoromethylation of naphthalene derivatives. This process typically employs difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the use of metal catalysts to facilitate the transfer of the difluoromethyl group to the naphthalene ring. Industrial production methods may involve large-scale difluoromethylation processes that are optimized for efficiency and yield .

Chemical Reactions Analysis

1-(Difluoromethyl)naphthalene-3-acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(Difluoromethyl)naphthalene-3-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-3-acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to target molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

1-(Difluoromethyl)naphthalene-3-acetic acid can be compared with other similar compounds such as:

Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

2-[4-(difluoromethyl)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H10F2O2/c14-13(15)11-6-8(7-12(16)17)5-9-3-1-2-4-10(9)11/h1-6,13H,7H2,(H,16,17)

InChI Key

TYJFLKVNALFJQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(F)F)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.